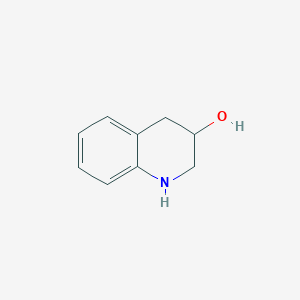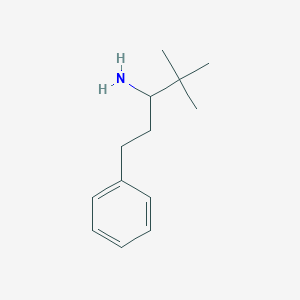
1,2,3,4-Tetrahydroquinolin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydroquinolin-3-ol is an organic compound with the molecular formula C9H11NO . It is a solid substance at room temperature and should be stored in a dark, dry place . The compound has a molecular weight of 149.19 .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroquinolin-3-ol involves several steps. One method involves the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions over a nitrogen-doped carbon-supported Pd catalyst . This method has been shown to be sustainable and results in the formation of 1,2,3,4-tetrahydroquinolines with yields in the range of 86.6–97.8% .
Molecular Structure Analysis
The InChI code for 1,2,3,4-Tetrahydroquinolin-3-ol is 1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.
Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-Tetrahydroquinolin-3-ol are complex and varied. For instance, it can undergo a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation .
Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroquinolin-3-ol is a solid substance at room temperature .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals . It’s used in the synthesis of various drugs due to its wide range of pharmacological activities .
Anti-Inflammatory Properties
Studies have shown that 1,2,3,4-Tetrahydroquinolin-3-ol has anti-inflammatory properties. This makes it a potential candidate for the development of new anti-inflammatory drugs.
Antioxidant Properties
1,2,3,4-Tetrahydroquinolin-3-ol also exhibits antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-Cancer Properties
This compound has been found to have anti-cancer properties. This suggests that it could be used in the development of new cancer treatments.
Neurological Disorder Treatment
Antiarrhythmic Drug Synthesis
Nicainoprol, an antiarrhythmic drug, is synthesized using the 1,2,3,4-tetrahydroquinoline nucleus .
Antiviral and Antifungal Applications
Virantmycin, an antiviral antibiotic that also possesses antifungal activity, is synthesized using the 1,2,3,4-tetrahydroquinoline nucleus .
Schistosomicide Drug Synthesis
Oxamniquine, a schistosomicide, is synthesized using the 1,2,3,4-tetrahydroquinoline nucleus .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Related compounds such as 1,2,3,4-tetrahydroisoquinoline derivatives have been found to act as inverse agonists of the retinoic acid receptor-related orphan receptor γ (rorγ) .
Mode of Action
Biochemical Pathways
Result of Action
1,2,3,4-Tetrahydroquinolin-3-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It also induces apoptosis in cancer cells, which could potentially lead to a decrease in tumor growth.
Action Environment
The action of 1,2,3,4-Tetrahydroquinolin-3-ol can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . The compound’s action, efficacy, and stability could potentially be affected by changes in these environmental conditions.
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUWDJPRIHGCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinolin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2431974.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2431977.png)

![N-(2-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2431980.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-methoxyphenyl)amino)formamide](/img/structure/B2431981.png)
![5-(4-hydroxy-3-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2431982.png)
![3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2431986.png)


